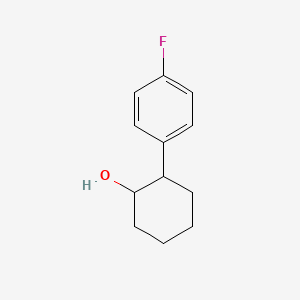

2-(4-Fluorophenyl)cyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOONSTDBFNVLTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 2-(4-Fluorophenyl)cyclohexanol

This in-depth guide provides a comprehensive walkthrough of the methodologies and analytical reasoning required for the complete chemical structure elucidation of 2-(4-Fluorophenyl)cyclohexanol. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a narrative that mirrors the scientific process itself—from initial synthesis and preliminary analysis to the definitive assignment of stereochemistry. We will explore the causality behind experimental choices, ensuring that each step is part of a self-validating system of inquiry.

Introduction: The Significance of Structural Clarity

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates biological activity, physical properties, and potential therapeutic applications. This compound, a fluorinated carbocyclic compound, presents an interesting case study in structural elucidation due to the presence of stereoisomers and the influence of the fluorine substituent on its spectroscopic signature. This guide will detail the multifaceted analytical approach necessary to unambiguously determine its constitution and configuration.

Part 1: Synthesis and Preliminary Characterization

A logical starting point for structural elucidation is the synthesis of the target compound. The preparation of this compound is typically achieved through the reduction of the corresponding ketone, 2-(4-fluorophenyl)cyclohexanone.

Experimental Protocol: Synthesis of this compound

-

Synthesis of 2-(4-Fluorophenyl)cyclohexanone: The precursor ketone can be synthesized via a Grignard reaction between the Grignard reagent derived from p-fluorobromobenzene and 2-chlorocyclohexanone.[1]

-

Reduction to this compound: The synthesized ketone is then reduced to the corresponding alcohol. The choice of reducing agent is critical as it can influence the diastereoselectivity of the reaction, yielding different ratios of the cis and trans isomers. For non-stereoselective reduction, sodium borohydride (NaBH₄) is a common and effective choice. Stereoselective syntheses can also be employed to favor one isomer over the other.[2][3]

-

Dissolve 2-(4-fluorophenyl)cyclohexanone in methanol at 0 °C.

-

Add sodium borohydride portion-wise with stirring.

-

Monitor the reaction by Thin Layer Chromatography (TDC) until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude product, a mixture of cis and trans isomers, can be purified and the isomers separated by column chromatography on silica gel.

-

Part 2: Spectroscopic Interrogation

With the synthesized compound in hand, a suite of spectroscopic techniques is employed to piece together its molecular architecture.

Mass Spectrometry (MS): Determining the Molecular Mass and Formula

Mass spectrometry provides the molecular weight of the compound and clues about its structure through fragmentation patterns.

Expected Fragmentation Pattern:

For this compound (C₁₂H₁₅FO, Molecular Weight: 194.24 g/mol [4]), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 194. The fragmentation of cyclic alcohols can be complex.[5] Key expected fragments include:

-

[M-H]⁺ (m/z 193): Loss of a hydrogen atom.

-

[M-H₂O]⁺ (m/z 176): Dehydration is a common fragmentation pathway for alcohols.[6]

-

[M-C₂H₅]⁺ (m/z 165): Loss of an ethyl group from the cyclohexyl ring.

-

[C₆H₅F]⁺ (m/z 95): The fluorophenyl group as a fragment.

| m/z | Proposed Fragment Ion |

| 194 | [C₁₂H₁₅FO]⁺ (Molecular Ion) |

| 176 | [C₁₂H₁₃F]⁺ |

| 110 | [C₇H₇F]⁺ |

| 95 | [C₆H₄F]⁺ |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The presence of a hydroxyl group and an aromatic ring are key features of this compound.

Expected IR Absorptions:

-

O-H Stretch: A broad and strong absorption in the region of 3600-3200 cm⁻¹ is characteristic of the alcohol's hydroxyl group, with the broadening due to hydrogen bonding.[7]

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the C-H bonds of the cyclohexyl ring.

-

C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) from the aromatic ring.

-

C=C Stretch: Aromatic ring stretching vibrations are expected around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-O Stretch: A strong absorption in the 1250-1000 cm⁻¹ region indicating the C-O single bond of the alcohol.

-

C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for a complete structural assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will reveal the number of different proton environments and their connectivity through spin-spin coupling. The chemical shifts of the protons on the cyclohexyl ring will be influenced by the electronegative hydroxyl group and the anisotropic effect of the aromatic ring. The stereochemistry (cis vs. trans) will significantly impact the chemical shifts and coupling constants of the protons on C1 and C2.

¹³C NMR and DEPT Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon atoms. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: Connecting the Pieces

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by two or three bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.[8][9]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of different molecular fragments.[8][10]

Part 3: Stereochemistry Determination - The Decisive Step

This compound can exist as two diastereomers: cis and trans. The relative orientation of the hydroxyl and fluorophenyl groups profoundly affects the NMR spectra.

Distinguishing cis and trans Isomers using ¹H NMR

The key to differentiating the isomers lies in the coupling constants (J-values) between the protons on C1 (H1, attached to the carbon with the OH group) and C2 (H2, attached to the carbon with the fluorophenyl group).

-

In the trans-isomer , the most stable chair conformation will have both the bulky fluorophenyl group and the hydroxyl group in equatorial positions. The protons H1 and H2 will therefore be in axial positions, resulting in a large axial-axial coupling constant (Jax-ax) of approximately 10-13 Hz.

-

In the cis-isomer , one substituent must be axial while the other is equatorial. If the larger fluorophenyl group is equatorial, the hydroxyl group will be axial, making H1 equatorial. This leads to a smaller axial-equatorial (Jax-eq) or equatorial-equatorial (Jeq-eq) coupling constant, typically in the range of 2-5 Hz.

Hypothetical NMR Data for the trans-Isomer

¹H NMR (500 MHz, CDCl₃):

-

δ 7.20-7.30 (m, 2H, Ar-H)

-

δ 6.95-7.05 (m, 2H, Ar-H)

-

δ 3.65 (dt, J = 10.5, 4.5 Hz, 1H, H1)

-

δ 2.80 (td, J = 10.5, 4.0 Hz, 1H, H2)

-

δ 1.20-2.20 (m, 8H, cyclohexyl-H)

-

δ 1.90 (br s, 1H, OH)

¹³C NMR (125 MHz, CDCl₃):

-

δ 161.5 (d, JC-F = 245 Hz, C-F)

-

δ 138.0 (d, JC-F = 3 Hz)

-

δ 129.5 (d, JC-F = 8 Hz)

-

δ 115.0 (d, JC-F = 21 Hz)

-

δ 74.0 (C1)

-

δ 52.0 (C2)

-

δ 34.0, 31.5, 25.0, 24.5 (cyclohexyl carbons)

Part 4: Definitive Structural Confirmation - X-ray Crystallography

While a comprehensive analysis of NMR data can provide a confident assignment of the structure and stereochemistry, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[11] This technique determines the precise spatial arrangement of atoms in a crystalline solid, providing bond lengths, bond angles, and the absolute configuration if a chiral resolution has been performed.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystallization: The purified isomer of this compound must be crystallized to obtain a single crystal of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions. The resulting model provides a 3D representation of the molecule.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. From the initial synthesis and purification to the detailed interpretation of spectroscopic data, each step provides a piece of the structural puzzle. While mass spectrometry and IR spectroscopy offer preliminary but crucial information, it is the comprehensive analysis of 1D and 2D NMR data that allows for the detailed mapping of the molecular framework and the determination of its stereochemistry. Finally, single-crystal X-ray crystallography stands as the gold standard for irrefutable structural confirmation. This guide has outlined the logical and scientific rationale behind each of these steps, providing a robust framework for the structural elucidation of this and other novel chemical entities.

References

-

1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. Chemical Science. The Royal Society of Chemistry. [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]

-

This compound | C12H15FO | CID 20487437. PubChem. [Link]

-

2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

-

Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. MDPI. [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

HSQC and HMBC | NMR Core Facility. Columbia University. [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

SUPPLEMENTARY DATA. The Royal Society of Chemistry. [Link]

-

Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. The Royal Society of Chemistry. [Link]

-

Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. MDPI. [Link]

-

Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Aalto University. [Link]

Sources

- 1. 2-(4-fluorophenyl)cyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C12H15FO | CID 20487437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. whitman.edu [whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. research.aalto.fi [research.aalto.fi]

Introduction: Unveiling a Core Scaffold in Modern Chemistry

An In-Depth Technical Guide to 2-(4-fluorophenyl)cyclohexan-1-ol: Synthesis, Stereochemistry, and Application

In the landscape of synthetic and medicinal chemistry, the strategic value of a molecule is often defined by its structural features and synthetic accessibility. 2-(4-fluorophenyl)cyclohexan-1-ol is a prime example of such a valuable molecular scaffold. This disubstituted cyclohexanol derivative combines a conformationally rich aliphatic ring with a fluorinated aromatic moiety. The presence of the fluorine atom, a bioisostere of a hydrogen atom, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a highly sought-after feature in drug design.[1]

This guide provides an in-depth exploration of 2-(4-fluorophenyl)cyclohexan-1-ol, moving beyond a simple datasheet to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies, the critical nuances of its stereochemistry, its analytical characterization, and its potential as a pivotal intermediate in the synthesis of complex, biologically active compounds.

PART 1: Foundational Properties and Stereochemical Landscape

The molecule possesses two stereocenters at positions C1 and C2 of the cyclohexane ring. This gives rise to two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers. The relative orientation of the hydroxyl and fluorophenyl groups dictates the molecule's three-dimensional shape and, consequently, its interactions in a biological or chemical system.

Physicochemical Data

The fundamental properties of 2-(4-fluorophenyl)cyclohexan-1-ol are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(4-fluorophenyl)cyclohexan-1-ol | [2] |

| Molecular Formula | C₁₂H₁₅FO | [2] |

| Molecular Weight | 194.24 g/mol | [2] |

| CAS Number | Not explicitly assigned; often sold as a racemic mixture. | [2] |

| Canonical SMILES | C1CCC(C(C1)C2=CC=C(C=C2)F)O | [2] |

| InChIKey | WOONSTDBFNVLTK-UHFFFAOYSA-N | [2] |

The Critical Role of Stereochemistry

Understanding the stereochemistry of disubstituted cyclohexanes is fundamental. The cyclohexane ring predominantly exists in a chair conformation to minimize steric and torsional strain. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

-

Trans Isomers: In the trans configuration, the hydroxyl and fluorophenyl groups are on opposite faces of the ring. The most stable conformation is the diequatorial form, where both bulky groups avoid the sterically hindered axial positions.

-

Cis Isomers: In the cis configuration, both groups are on the same face. This necessitates one group being axial and the other equatorial. The larger 4-fluorophenyl group will preferentially occupy the equatorial position to minimize steric strain, forcing the smaller hydroxyl group into the axial position.

The energy difference between these conformations influences not only the physical properties of the isomers but also the stereochemical outcome of synthetic routes.[3]

PART 2: Synthesis and Stereocontrol

The most logical synthetic approach to 2-(4-fluorophenyl)cyclohexan-1-ol involves a two-step sequence: the synthesis of the corresponding ketone followed by its reduction. The key to a successful synthesis lies in controlling the stereochemistry during the reduction step.

Workflow for Synthesis

Caption: General synthetic workflow for 2-(4-fluorophenyl)cyclohexan-1-ol.

Protocol 1: Synthesis of 2-(4-fluorophenyl)cyclohexanone

This protocol is adapted from established methods for the synthesis of 2-aryl cyclohexanones.[4] The causality for using a Grignard reaction is its reliability in forming carbon-carbon bonds. The choice of 2-chlorocyclohexanone as the electrophile is strategic for introducing the aryl group at the C2 position.

Materials:

-

4-Fluorobromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2-Chlorocyclohexanone

-

Anhydrous benzene

-

Hydrochloric acid (conc.)

-

Standard glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare the Grignard reagent by adding a solution of 4-fluorobromobenzene in anhydrous ether dropwise to a suspension of magnesium turnings in anhydrous ether.

-

Reaction with Ketone: Cool the Grignard reagent in an ice bath. Separately, dissolve 2-chlorocyclohexanone in anhydrous benzene. Add the ketone solution dropwise to the Grignard reagent, maintaining the reaction temperature below 15 °C.

-

Reflux: After the addition is complete, stir the reaction at room temperature for 18 hours. Then, distill off the ether and reflux the remaining benzene solution for 24 hours. This extended reflux is crucial to drive the reaction to completion.

-

Workup and Purification: Pour the cooled reaction mixture into a mixture of ice water and hydrochloric acid. Extract the aqueous layer with ether. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from hexane to yield the solid ketone.[4]

Protocol 2: Diastereoselective Reduction to the Alcohol

The reduction of the precursor ketone is the critical stereochemistry-determining step. The choice of reducing agent dictates the facial selectivity of the hydride attack on the carbonyl group, leading to either the cis or trans alcohol.

Caption: Diastereoselective reduction pathways of the precursor ketone.

Method A: Synthesis of trans-2-(4-fluorophenyl)cyclohexan-1-ol (via Steric Approach Control)

-

Rationale: Small, unhindered reducing agents like sodium borohydride (NaBH₄) preferentially attack the carbonyl from the less sterically hindered axial face. This results in the formation of the equatorial alcohol, leading to the trans product as the major isomer.

-

Procedure:

-

Dissolve 2-(4-fluorophenyl)cyclohexanone in methanol or ethanol at 0 °C.

-

Add NaBH₄ portion-wise with stirring. The reaction is typically rapid and exothermic.

-

Monitor the reaction by TLC until the starting ketone is consumed.

-

Quench the reaction carefully with water, followed by dilute HCl to neutralize excess borohydride.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude product, which can be purified by column chromatography.

-

Method B: Synthesis of cis-2-(4-fluorophenyl)cyclohexan-1-ol (via Steric Hindrance)

-

Rationale: Bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), are too large to attack from the axial face. They are forced to approach from the more open equatorial face, delivering the hydride to form an axial alcohol. This leads to the cis product as the major isomer.[5]

-

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve 2-(4-fluorophenyl)cyclohexanone in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of L-Selectride® in THF dropwise. The low temperature is critical for maximizing selectivity.

-

Stir at -78 °C for several hours, monitoring by TLC.

-

Quench the reaction by slowly adding aqueous NaOH followed by hydrogen peroxide to decompose the borane byproducts.

-

Allow the mixture to warm to room temperature, then extract with ether. Purify the product by column chromatography.

-

PART 3: Analytical Characterization Profile

| Technique | Expected Features |

| ¹H NMR | ~7.0-7.3 ppm: Multiplets, 4H (aromatic protons, AA'BB' system). ~3.5-4.0 ppm: Multiplet, 1H (CH-OH proton, position and multiplicity depend on cis/trans isomer). ~2.5-2.8 ppm: Multiplet, 1H (CH-Ar proton). ~1.2-2.2 ppm: Broad multiplets, 8H (cyclohexyl CH₂ protons). Variable ppm: Broad singlet, 1H (OH proton, exchangeable with D₂O). |

| ¹³C NMR | ~160-164 ppm: (d, ¹JCF ≈ 245 Hz, C-F). ~138-142 ppm: (d, C-Ar ipso). ~128-130 ppm: (d, C-Ar ortho to F). ~115-117 ppm: (d, C-Ar meta to F). ~70-78 ppm: (C-OH). ~48-55 ppm: (C-Ar). ~20-38 ppm: (Cyclohexyl carbons). |

| IR Spectroscopy | 3600-3200 cm⁻¹: Broad, strong (O-H stretch). 3100-3000 cm⁻¹: Medium (Aromatic C-H stretch). 3000-2850 cm⁻¹: Strong (Aliphatic C-H stretch). ~1600, ~1500 cm⁻¹: Medium (Aromatic C=C stretch). ~1220 cm⁻¹: Strong (C-F stretch). ~1100 cm⁻¹: Strong (C-O stretch). |

| Mass Spec. (EI) | m/z 194: Molecular ion (M⁺). m/z 176: (M-H₂O)⁺, loss of water. m/z 95: (C₆H₅F)⁺, fluorophenyl fragment. Other fragments corresponding to the cleavage of the cyclohexane ring. |

PART 4: Application in Drug Discovery and Development

While 2-(4-fluorophenyl)cyclohexan-1-ol may not be an end-product therapeutic itself, its true value lies in its role as a versatile intermediate. The fluorophenylcyclohexane core is present in a variety of biologically active molecules, underscoring its importance as a key building block.

-

Scaffold for CNS Agents: The related 2-aminocyclohexanone derivatives are being explored for the treatment of psychiatric disorders, highlighting the utility of the 2-phenylcyclohexane framework in accessing the central nervous system.[9]

-

Anticancer Research: Fluorophenyl-containing structures, including adamantane derivatives, have demonstrated potent anticancer activity.[10] The cyclohexanol moiety provides a convenient handle for further functionalization to build more complex and potent analogues.

-

Enzyme Inhibition: Fluorophenyl thiourea derivatives have shown promise as inhibitors of enzymes related to diabetes.[11] The 2-(4-fluorophenyl)cyclohexan-1-ol core can serve as a starting point for synthesizing novel inhibitors with constrained conformations.

Logical Workflow: From Core Scaffold to Therapeutic Lead

Caption: A generalized workflow from the core scaffold to a lead compound.

Conclusion

2-(4-fluorophenyl)cyclohexan-1-ol represents more than just its chemical formula. It is a synthetically tractable scaffold that offers precise control over stereochemistry and serves as a gateway to a diverse range of complex molecules. Its inherent structural features—a conformationally defined ring and a metabolically robust fluorinated aryl group—make it an asset for any research program, particularly in drug discovery. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently synthesize, characterize, and strategically deploy this valuable chemical entity in their research endeavors.

References

- Vertex AI Search, Supporting Information. (URL not available for direct linking)

- The Royal Society of Chemistry (2015). Revised Chem Sci SI C-C Bond Cleavage.

-

PubChem. 2-(4-Fluorophenyl)cyclohexanol. National Center for Biotechnology Information. [Link]

- Google Patents.

- Vertex AI Search, Copies of 1H, 13C, 19F NMR spectra. (URL not available for direct linking)

-

PubChem. 2-(4-Fluorophenyl)-2-(methylamino)cyclohexanone. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PMC. [Link]

-

Beilstein Journals. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]

-

PubMed Central. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]

-

ResearchGate. Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. [Link]

-

National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

- Vertex AI Search, Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. (URL not available for direct linking)

-

ResearchGate. A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

-

PubMed. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

-

National Institute of Standards and Technology. Cyclohexanol - NIST WebBook. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

YouTube. IR Spectroscopy - Basic Introduction. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy. [Link]

-

Chemistry LibreTexts. 13.13: Uses of ¹³C NMR Spectroscopy. [Link]

-

YouTube. IE Organic Lecture 12 - Stereochemistry of Cyclohexanes. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C12H15FO | CID 20487437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. 2-(4-fluorophenyl)cyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 5. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. m.youtube.com [m.youtube.com]

- 9. WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Fluorophenyl)cyclohexanol molecular weight and formula

An In-Depth Technical Guide to 2-(4-Fluorophenyl)cyclohexanol for Advanced Research

Overview and Significance

This compound is a fluorinated organic compound featuring a cyclohexanol ring substituted with a 4-fluorophenyl group. This molecular architecture is of significant interest to researchers and drug development professionals. The incorporation of a fluorine atom into an organic molecule can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The cyclohexanol scaffold provides a three-dimensional structure that is prevalent in many natural products and pharmacologically active molecules.

This guide serves as a comprehensive technical resource, detailing the core chemical properties, synthesis, structural analysis, and potential applications of this compound, with a focus on its relevance in the field of medicinal chemistry.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅FO | [1][2] |

| Molecular Weight | 194.24 g/mol | [1][3] |

| IUPAC Name | 2-(4-fluorophenyl)cyclohexan-1-ol | [1] |

| CAS Registry Number | 851337-37-6 | [2][3][4] |

| Canonical SMILES | C1CCC(C(C1)C2=CC=C(C=C2)F)O | [1] |

| InChIKey | WOONSTDBFNVLTK-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 20.23 Ų | [2] |

| Computed LogP | 2.8 | [1] |

Synthesis and Stereochemistry

The most direct and common laboratory-scale synthesis of this compound involves the reduction of the corresponding ketone, 2-(4-fluorophenyl)cyclohexanone.

Synthetic Rationale

The choice of reducing agent is critical as it influences stereoselectivity, yield, and operational simplicity. Sodium borohydride (NaBH₄) is a widely used reagent for this transformation due to its selectivity for ketones and aldehydes, operational safety, and mild reaction conditions. It acts as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon of the ketone. A subsequent protonation step, typically from the solvent (e.g., methanol or ethanol), yields the final alcohol product.

An important consideration in this synthesis is the formation of stereoisomers. The reduction of the prochiral ketone creates two new chiral centers, leading to the potential for four stereoisomers. However, due to the ring structure, these are typically discussed as two diastereomeric pairs: cis and trans. The cis isomer has the hydroxyl and fluorophenyl groups on the same face of the cyclohexyl ring, while the trans isomer has them on opposite faces. The ratio of these diastereomers is influenced by the steric hindrance around the carbonyl group and the specific reaction conditions, with the trans isomer often being the thermodynamically more stable product.

Caption: Workflow for the synthesis of this compound.

Proposed Synthesis Protocol

This protocol describes a representative method for the reduction of 2-(4-fluorophenyl)cyclohexanone.

Materials:

-

2-(4-fluorophenyl)cyclohexanone (1.0 eq)[5]

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve 2-(4-fluorophenyl)cyclohexanone in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add sodium borohydride in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the flask again in an ice bath and cautiously quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural verification.

Caption: Logical workflow for the structural characterization of the product.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl ring (typically in the δ 7.0-7.4 ppm region), a multiplet for the proton attached to the hydroxyl-bearing carbon (CH-OH), and a series of complex multiplets for the remaining cyclohexyl protons.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 12 unique carbon atoms (or fewer if symmetry exists), with characteristic shifts for the aromatic carbons (one directly bonded to fluorine will show a large C-F coupling constant) and the aliphatic carbons of the cyclohexyl ring.

-

¹⁹F NMR Spectroscopy: This analysis will show a singlet (or a narrow multiplet) confirming the presence and chemical environment of the single fluorine atom.

-

Infrared (IR) Spectroscopy: A key diagnostic peak will be a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. A strong band around 1220-1230 cm⁻¹ would correspond to the C-F stretch.

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak (M⁺) or a pseudomolecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight (194.24 g/mol ).

Applications in Medicinal Chemistry and Drug Discovery

The this compound moiety serves as a valuable building block in the synthesis of more complex molecules for drug discovery. Its structural features are relevant for several reasons:

-

Scaffold for Novel Analogs: The cyclohexyl ring provides a non-aromatic, rigid scaffold that can be used to orient substituents in precise three-dimensional space, which is critical for optimizing interactions with biological targets.

-

Metabolic Blocking: The fluorine atom at the para-position of the phenyl ring can act as a "metabolic blocker." This position is often susceptible to oxidation by cytochrome P450 enzymes. Substituting a hydrogen atom with a fluorine atom can prevent this metabolic pathway, thereby increasing the half-life and oral bioavailability of a drug candidate.

-

Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability. It can also influence the pKa of nearby functional groups and participate in favorable electrostatic interactions with protein targets.

Structural motifs containing fluorophenyl and cyclohexyl groups are found in various investigational drugs, including inhibitors of targets like MDM2 and phosphodiesterase 4 (PDE4), highlighting the relevance of this scaffold in modern drug development.[6][7]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][8] It can cause skin and serious eye irritation and may cause respiratory irritation.[9][10]

-

GHS Hazard Statements: H302, H312, H315, H319, H332, H335.[1][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[8][12] Keep away from heat, sparks, and open flames.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically accessible and valuable compound for chemical research and pharmaceutical development. Its core properties, defined by a molecular formula of C₁₂H₁₅FO and a molecular weight of 194.24 g/mol , make it an attractive starting point for library synthesis.[1] The straightforward synthesis via ketone reduction, coupled with its unique stereochemical and electronic properties conferred by the fluorophenyl and cyclohexanol groups, establishes it as a significant building block for creating novel chemical entities with potentially enhanced pharmacological profiles. Proper analytical characterization and adherence to safety protocols are crucial for its effective and safe utilization in a research setting.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20487437, this compound. Available from: [Link]

-

Ark Pharma Scientific Limited (n.d.). This compound. CAS:851337-37-6. Available from: [Link]

-

Sigma-Aldrich (2015). Safety Data Sheet. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 153746509, 2-(4-Fluorophenyl)-2-(methylamino)cyclohexanone. Available from: [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of cyclohexanols. Available from: [Link]

-

CAS Common Chemistry (n.d.). (Perfluorohexyl)ethyl methacrylate. Available from: [Link]

-

Wang, L., et al. (2016). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. Molecules, 21(12), 1668. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102236, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate. Available from: [Link]

-

World Intellectual Property Organization. (2024). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75066, Tridecafluorohexylethyl methacrylate. Available from: [Link]

-

Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. Journal of Medicinal Chemistry, 60(7), 2819-2839. Available from: [Link]

-

Press, N. J., et al. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry, 58(17), 6747-6752. Available from: [Link]

-

ResearchGate (2020). Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. Available from: [Link]

-

U.S. Environmental Protection Agency (n.d.). Cyclohexanol, 2-methoxy-4-propyl- - Substance Details. Available from: [Link]

-

MDPI (n.d.). Special Issue “Advances in Drug Discovery and Synthesis”. Available from: [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. National Standard Reference Data System, NSRDS-NBS 63. Available from: [Link]

Sources

- 1. This compound | C12H15FO | CID 20487437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CAS:851337-37-6 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. This compound - CAS:851337-37-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. 2-(4-fluorophenyl)cyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 6. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. physics.purdue.edu [physics.purdue.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(4-Fluorophenyl)cyclohexanol: Properties, Synthesis, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Fluorophenyl)cyclohexanol, a fluorinated carbocyclic compound with significant potential in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the phenyl ring imparts unique electronic properties that can influence biological activity and molecular interactions, making this a molecule of considerable interest for researchers in drug discovery and development. This document details its synthesis, stereochemistry, and spectroscopic characterization, offering insights for its application in advanced scientific research.

Molecular Structure and Physicochemical Properties

This compound is a secondary alcohol featuring a cyclohexane ring substituted with a 4-fluorophenyl group at the 2-position. The presence of two chiral centers at positions 1 and 2 of the cyclohexyl ring gives rise to two diastereomers: cis and trans.

Molecular Formula: C₁₂H₁₅FO[1][2]

Molecular Weight: 194.25 g/mol [1][2]

CAS Number: 851337-37-6[2]

The physical and chemical properties of this compound are influenced by the interplay between the hydrophobic cyclohexane and fluorophenyl moieties and the polar hydroxyl group. The fluorine atom, being highly electronegative, can modulate the acidity of the hydroxyl group and influence intermolecular interactions.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

Stereochemistry and Conformational Analysis

The stereochemical relationship between the hydroxyl group and the 4-fluorophenyl group on the cyclohexane ring defines the cis and trans diastereomers. In the chair conformation, the substituents can occupy either axial or equatorial positions.

-

Trans Isomer: The more stable conformation of the trans isomer will have both the bulky 4-fluorophenyl group and the hydroxyl group in equatorial positions to minimize 1,3-diaxial interactions.

-

Cis Isomer: In the cis isomer, one substituent will be in an axial position while the other is equatorial. The equilibrium will favor the conformation where the larger 4-fluorophenyl group occupies the equatorial position.

The distinct spatial arrangement of these isomers leads to differences in their physical properties and spectroscopic signatures, particularly in ¹H NMR due to different coupling constants between adjacent protons.

Caption: Conformational isomers of trans- and cis-2-(4-Fluorophenyl)cyclohexanol.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of the corresponding ketone, 2-(4-fluorophenyl)cyclohexanone. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

Synthesis of the Precursor: 2-(4-Fluorophenyl)cyclohexanone

A common route to the ketone precursor involves a Grignard reaction.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)cyclohexanone

-

Grignard Reagent Formation: Prepare the Grignard reagent by adding 210 g of p-fluorobromobenzene in 800 ml of anhydrous ether to 29.1 g of magnesium turnings in 50 ml of ether.

-

Reaction with 2-Chlorocyclohexanone: Cool a solution of 158.4 g of 2-chlorocyclohexanone in 800 ml of anhydrous benzene and add the prepared Grignard reagent, maintaining the temperature below 15°C.

-

Reaction Progression: Stir the reaction mixture at 25°C for 18 hours.

-

Work-up: Distill off the ether and reflux the remaining benzene solution for 24 hours. Pour the cooled solution into a mixture of 1 liter of water and 200 ml of hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with ether. Evaporate the ether and distill the residue to yield the product. Further purification can be achieved by recrystallization from hexane.

This method yields 2-(4-fluorophenyl)cyclohexanone, which has a reported melting point of 56-59°C and a boiling point of 115°C at 0.2 mm Hg.

Caption: Synthesis of the ketone precursor.

Reduction to this compound

The reduction of 2-(4-fluorophenyl)cyclohexanone to the corresponding alcohol can be accomplished using various reducing agents. The choice of reagent will influence the diastereoselectivity of the reaction.

-

Non-selective Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent is a common and mild reducing agent that will typically yield a mixture of the cis and trans diastereomers. The thermodynamically more stable trans isomer is often the major product.

-

Stereoselective Reduction: The use of bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), can favor the formation of the cis isomer through axial attack on the carbonyl group.[3]

Experimental Protocol: General Reduction of 2-(4-Fluorophenyl)cyclohexanone

-

Dissolution: Dissolve 2-(4-fluorophenyl)cyclohexanone in a suitable solvent (e.g., methanol or ethanol for NaBH₄; tetrahydrofuran for L-Selectride®) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: Cool the solution to 0°C and slowly add the reducing agent.

-

Reaction Monitoring: Allow the reaction to proceed at 0°C or room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Carefully quench the reaction with water or a dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the cis and trans isomers.

Caption: General workflow for the synthesis and separation of stereoisomers.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound and its stereoisomers. While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on the analysis of analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different proton environments and their connectivity. Key signals to expect include:

-

Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the 4-fluorophenyl ring.

-

Carbinol Proton (-CHOH): The proton on the carbon bearing the hydroxyl group will appear as a multiplet. Its chemical shift and coupling constants will be diagnostic for the cis and trans isomers due to the different dihedral angles with neighboring protons.

-

Cyclohexyl Protons: A complex series of multiplets in the aliphatic region (typically δ 1.0-2.5 ppm) corresponding to the remaining protons on the cyclohexane ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected chemical shifts include:

-

Aromatic Carbons: Signals in the aromatic region (δ 115-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Carbinol Carbon (-CHOH): A signal in the range of δ 65-75 ppm.

-

Cyclohexyl Carbons: Signals in the aliphatic region (δ 20-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.

-

C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-O Stretch: A strong absorption in the region of 1050-1150 cm⁻¹.

-

C-F Stretch: An absorption in the region of 1100-1250 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 194. Common fragmentation patterns for cyclohexanol derivatives include:

-

Loss of Water (M-18): A peak at m/z 176.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

-

Fragmentation of the Cyclohexyl Ring: A series of peaks corresponding to the loss of alkyl fragments.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties.[4][5][6] Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with the target protein, and modulate pKa and lipophilicity to optimize pharmacokinetic profiles.[4][5]

While specific biological activities of this compound are not extensively documented, its structural motif is present in various biologically active compounds. As a fluorinated cyclohexanol derivative, it serves as a valuable building block for the synthesis of novel therapeutic agents targeting a range of diseases. The cis- and trans- isomers can be used to explore the structure-activity relationships (SAR) of a compound series, where the stereochemistry can significantly impact biological activity.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also expected to cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile fluorinated building block with significant potential for applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its physicochemical properties, stereochemistry, synthesis, and spectroscopic characterization. The detailed protocols and mechanistic insights offered herein are intended to support researchers in the effective utilization of this compound in their scientific endeavors. Further experimental investigation is warranted to fully elucidate the specific properties of its diastereomers and to explore their potential in the development of novel bioactive molecules.

References

-

PubChem. This compound. [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

-

Bentham Science. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. [Link]

-

Scribd. 4. 1H NMR spectra are shown below for a single diastereomer of 2-phenyl-1-cyclohexanol.[Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

University Chemistry. Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone. [Link]

-

National Institute of Standards and Technology. Cyclohexanol. [Link]

-

Michigan State University. Mass Spectrometry. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]

A Spectroscopic Investigation of 2-(4-Fluorophenyl)cyclohexanol: A Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the expected spectral data for the compound 2-(4-Fluorophenyl)cyclohexanol, a molecule of interest in medicinal chemistry and organic synthesis. In the absence of a publicly available, complete experimental dataset, this document leverages established spectroscopic principles and data from analogous compounds to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the structural characterization of this and similar fluorinated organic molecules. We will delve into the theoretical underpinnings of the expected spectral features, provide detailed predicted data, and outline the experimental protocols for acquiring such data, thereby establishing a self-validating framework for the analysis of this compound.

Introduction: The Significance of Fluorinated Cyclohexanol Derivatives

The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery and development. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong bonds with carbon—can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The 2-phenylcyclohexanol scaffold is a common structural motif in medicinal chemistry, and the introduction of a fluorine atom onto the phenyl ring, as in this compound, can lead to compounds with enhanced biological activity.

Accurate and unambiguous structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide provides a comprehensive analysis of the expected spectral data for this compound, offering a predictive framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR, as each provides unique and complementary information about the molecule's structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of numerous diastereotopic protons in the cyclohexyl ring and the coupling of protons to the fluorine atom.

Expected Chemical Shifts and Multiplicities:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Aromatic (2H) | 7.10 - 7.30 | dd (or m) | ³JHH ≈ 8.5, ⁴JHF ≈ 5.5 | Protons ortho to the fluorine atom, deshielded and split by the adjacent aromatic proton and the fluorine atom. |

| Aromatic (2H) | 6.95 - 7.15 | t | ³JHH ≈ 8.7, ³JHF ≈ 8.7 | Protons meta to the fluorine atom, appearing as a triplet due to coupling to two neighboring protons and the fluorine atom. |

| CH-OH (1H) | 3.50 - 3.80 | m | - | The proton on the carbon bearing the hydroxyl group is deshielded by the oxygen atom. The multiplicity will depend on the stereochemistry (cis/trans) and the coupling to adjacent protons.[1] |

| CH-Ph (1H) | 2.80 - 3.10 | m | - | The proton on the carbon bearing the fluorophenyl group is deshielded by the aromatic ring. Its multiplicity will be complex due to coupling with neighboring protons. |

| Cyclohexyl (8H) | 1.20 - 2.20 | m | - | The remaining cyclohexyl protons will appear as a complex series of overlapping multiplets. |

| OH (1H) | Variable | br s | - | The chemical shift of the hydroxyl proton is concentration and solvent dependent and it often appears as a broad singlet.[1] |

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex multiplets of the cyclohexyl protons. Deuterated chloroform (CDCl₃) is a common solvent for such compounds, although the hydroxyl proton signal may be broad and its coupling to adjacent protons may not be observed due to exchange with trace amounts of acid.[1] Adding a drop of D₂O to the NMR tube will cause the OH signal to disappear, confirming its assignment.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon atoms and their chemical environment. The presence of fluorine will induce splitting of the signals for the carbons in the fluorophenyl ring due to ¹³C-¹⁹F coupling.[2]

Expected Chemical Shifts and Coupling Constants:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | ¹³C-¹⁹F Coupling (JCF, Hz) | Rationale |

| C-F | 160 - 165 | d, ¹JCF ≈ 245 | The carbon directly attached to the fluorine atom will be significantly deshielded and show a large one-bond coupling constant.[2] |

| C-ipso | 140 - 145 | d, ⁴JCF ≈ 3 | The ipso-carbon of the phenyl ring attached to the cyclohexyl group. |

| C-ortho | 128 - 132 | d, ²JCF ≈ 21 | The carbons ortho to the fluorine atom will show a two-bond coupling. |

| C-meta | 114 - 118 | d, ³JCF ≈ 8 | The carbons meta to the fluorine atom will show a three-bond coupling. |

| C-OH | 70 - 75 | s | The carbon bearing the hydroxyl group. |

| C-Ph | 50 - 55 | s | The carbon bearing the fluorophenyl group. |

| Cyclohexyl | 24 - 36 | s | The remaining four carbons of the cyclohexyl ring. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[3] A proton-coupled ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom.

Expected Chemical Shift and Multiplicity:

The fluorine resonance is expected to appear in the typical range for aromatic fluorides, around -110 to -120 ppm (relative to CFCl₃). The signal will likely be a triplet of triplets (tt) or a more complex multiplet due to coupling with the ortho and meta protons of the phenyl ring.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse angle.

-

To confirm the OH peak, acquire a second spectrum after adding one drop of D₂O and shaking the tube.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled ¹⁹F NMR spectrum.

-

Typical parameters: 128 scans, 2-second relaxation delay, 90° pulse angle.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C-O, and C-F bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3600 - 3200 | Strong, Broad | O-H stretch | The broadness is due to hydrogen bonding between alcohol molecules.[1][4][5] |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the phenyl ring. |

| 2980 - 2850 | Strong | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the cyclohexyl ring.[5] |

| 1600, 1500, 1450 | Medium, Sharp | C=C stretch (aromatic) | Characteristic skeletal vibrations of the phenyl ring. |

| 1250 - 1200 | Strong | C-F stretch | The strong absorption is due to the high polarity of the C-F bond.[6][7] |

| 1100 - 1000 | Strong | C-O stretch | Characteristic stretching vibration of the alcohol C-O bond.[1] |

Experimental Protocol for FTIR Data Acquisition:

-

Sample Preparation: A small amount of the neat liquid or solid sample can be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 194, corresponding to the molecular weight of C₁₂H₁₅FO.[8]

-

Key Fragmentation Pathways:

-

Loss of Water (M - 18): A significant peak at m/z = 176 is expected due to the facile dehydration of the alcohol.[2][9]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can lead to various fragment ions.

-

Fragments containing the Fluorophenyl Group: A prominent peak at m/z = 95 corresponding to the [C₆H₄F]⁺ ion is likely. Fragments containing the fluorophenylmethyl cation [C₇H₆F]⁺ at m/z = 109 are also possible.

-

Experimental Protocol for GC-MS Data Acquisition:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or methanol.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities.

-

-

MS Detection:

-

The eluting compound enters the mass spectrometer.

-

The standard ionization energy is 70 eV.

-

The mass analyzer scans a range of m/z values (e.g., 40-400 amu).

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Visualization of Key Concepts

Experimental Workflow

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Key Fragmentation Pathways in Mass Spectrometry

Caption: Predicted major fragmentation pathways for this compound in electron ionization mass spectrometry.

Conclusion: A Predictive Framework for Structural Characterization

This technical guide has presented a detailed, predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging fundamental spectroscopic principles and data from structurally related compounds, we have constructed a robust framework for the characterization of this fluorinated molecule. The provided experimental protocols offer a clear and reproducible methodology for acquiring high-quality spectral data. This guide serves as a testament to the power of predictive spectroscopy in modern chemical research and drug development, enabling scientists to confidently approach the structural elucidation of novel compounds even in the absence of pre-existing reference data.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Smith, B. C. (1999).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Günther, H. (2013).

-

ACD/Labs. (2023). ACD/Structure Elucidator Suite. Advanced Chemistry Development, Inc. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

-

U.S. National Library of Medicine. PubChem. [Link]

-

Wishart, D. S. (2011). The Human Metabolome Database. [Link]

- Braun, S., Kalinowski, H. O., & Berger, S. (2004). 150 and More Basic NMR Experiments: A Practical Course. John Wiley & Sons.

-

ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. [Link]

- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Midac Corporation. (1996). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry of Alcohols. [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

U.S. National Library of Medicine. PubChem Compound Summary for CID 20487437, this compound. [Link]

Sources

- 1. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bfh.ch [bfh.ch]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C12H15FO | CID 20487437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoisomers of 2-(4-Fluorophenyl)cyclohexanol: Synthesis, Separation, and Characterization

This guide provides a comprehensive technical overview of the stereoisomers of 2-(4-fluorophenyl)cyclohexanol, a molecule of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom into the phenyl ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Understanding and controlling the stereochemistry of this compound is therefore paramount for elucidating its structure-activity relationships (SAR) and developing stereochemically pure drug candidates.

This document will delve into the stereochemical landscape of this compound, detailing synthetic strategies for obtaining the different stereoisomers, robust analytical methods for their separation and characterization, and a discussion on the potential implications of stereoisomerism on biological activity.

The Stereochemical Complexity of this compound

This compound possesses two chiral centers at the C1 and C2 positions of the cyclohexyl ring. This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as the cis and trans isomers.

-

Diastereomers: The cis isomer has the 4-fluorophenyl group and the hydroxyl group on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides.

-

Enantiomers: Each diastereomer (cis and trans) exists as a pair of non-superimposable mirror images.

The conformational flexibility of the cyclohexane ring, which preferentially adopts a chair conformation, further influences the spatial arrangement of the substituents. In the cis isomer, one substituent will be in an axial position and the other in an equatorial position. In the trans isomer, both substituents can be in equatorial positions (the more stable conformation) or both in axial positions (less stable).

Caption: Stereochemical relationship of the four stereoisomers of this compound.

Synthetic Strategies for Stereocontrol

The synthesis of stereoisomerically enriched or pure this compound can be approached through two primary strategies: stereoselective synthesis or the separation of a stereoisomeric mixture.

Diastereoselective Synthesis

A common and effective method for the synthesis of 2-substituted cyclohexanols is the reduction of the corresponding ketone, in this case, 2-(4-fluorophenyl)cyclohexanone. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

Protocol: Diastereoselective Reduction of 2-(4-Fluorophenyl)cyclohexanone

-

Synthesis of the Precursor Ketone: 2-(4-Fluorophenyl)cyclohexanone can be synthesized via a Grignard reaction between 4-fluorophenylmagnesium bromide and 2-chlorocyclohexanone.

-

Reduction to the Alcohol:

-

For the trans isomer (thermodynamically favored): Reduction with sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol typically favors the formation of the more stable trans isomer, where both bulky substituents can occupy equatorial positions in the chair conformation.

-

For the cis isomer (kinetically favored): The use of bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often leads to the preferential formation of the cis isomer. The bulky hydride attacks from the less hindered equatorial face, resulting in an axial hydroxyl group.

-

Caption: Diastereoselective reduction of 2-(4-fluorophenyl)cyclohexanone.

Enantioselective Synthesis and Resolution

To obtain enantiomerically pure isomers, either an enantioselective synthesis or a resolution of the racemic mixture is necessary.

-

Enantioselective Synthesis: Asymmetric reduction of 2-(4-fluorophenyl)cyclohexanone using chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, can provide direct access to enantiomerically enriched cis or trans isomers.

-

Enzymatic Resolution: A highly effective and scalable method for resolving the enantiomers of the trans isomer is enzymatic kinetic resolution. For instance, lipase-catalyzed acetylation of racemic trans-2-phenylcyclohexanol has been shown to be highly efficient, and this methodology can be adapted for the fluorinated analog.[3][4]

Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-trans-2-(4-Fluorophenyl)cyclohexanol

-

Substrate Preparation: Dissolve racemic trans-2-(4-fluorophenyl)cyclohexanol in an appropriate organic solvent (e.g., hexane).

-

Enzyme Addition: Add a lipase, such as Lipase PS30 from Pseudomonas cepacia, immobilized on a support like Celite®.

-

Acylating Agent: Introduce an acylating agent, for example, vinyl acetate.

-

Reaction Monitoring: Monitor the reaction progress by chiral HPLC or GC. The enzyme will selectively acylate one enantiomer, leaving the other unreacted.

-

Work-up and Separation: Once approximately 50% conversion is reached, stop the reaction. The unreacted alcohol (one enantiomer) can be separated from the acetylated product (the other enantiomer) by column chromatography. The acetylated enantiomer can then be deprotected to yield the pure alcohol.

Analytical Separation and Characterization

The separation and characterization of the stereoisomers are critical for confirming their identity and purity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful technique for separating enantiomers.

Chiral HPLC Method Development

The key to a successful chiral separation is the selection of the appropriate CSP and mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability.[5][6]

Protocol: Chiral HPLC Screening

-

Column Selection: Screen a set of polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralcel® OJ-H).

-

Mobile Phase Screening:

-

Normal Phase: Use mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). For basic compounds, the addition of a small amount of an amine (e.g., diethylamine) may be necessary. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) can be beneficial.

-

Reversed Phase: Employ mixtures of water or buffer with an organic modifier like acetonitrile or methanol.

-

-

Optimization: Once a promising separation is identified, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution.

| Parameter | Normal Phase | Reversed Phase |

| Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H) | Polysaccharide-based (e.g., Chiralcel® OJ-RH) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | Acetonitrile/Water (e.g., 50:50 v/v) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |